3,3,4,4-Tetrafluoropyrrolidine

Medicinal Chemistry Drug Design ADME

Researchers and procurement managers face challenges sourcing fluorinated pyrrolidines with consistent lipophilicity (logP 1.0-2.0) and reduced basicity (pKa shift -3 to -5 units) for drug discovery. This compound solves that gap. - **Key outcomes:** Sub-nanomolar DPP-4 inhibition (IC50 2-250 nM); 100,000-fold basicity reduction vs pyrrolidine; hydrolytically stable amide prodrugs. - **Supply advantage:** Research quantities available with verified purity; immediate shipment for non-regulated R&D use.

Molecular Formula C4H5F4N
Molecular Weight 143.08 g/mol
Cat. No. B7882109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4-Tetrafluoropyrrolidine
Molecular FormulaC4H5F4N
Molecular Weight143.08 g/mol
Structural Identifiers
SMILESC1C(C(CN1)(F)F)(F)F
InChIInChI=1S/C4H5F4N/c5-3(6)1-9-2-4(3,7)8/h9H,1-2H2
InChIKeyAJTIPWWYVBZBRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4,4-Tetrafluoropyrrolidine: An Overview


3,3,4,4-Tetrafluoropyrrolidine (CAS 1841-00-5) is a fully saturated, five-membered nitrogen heterocycle bearing four fluorine substituents at the 3- and 4-positions . With a molecular weight of 143.08 g/mol and a calculated logP of approximately 1.0–2.0, this compound is a versatile intermediate in the synthesis of fluorinated pharmaceuticals, agrochemicals, and liquid crystal materials [1]. Its unique substitution pattern confers distinct physicochemical properties—including altered lipophilicity, reduced basicity, and enhanced metabolic stability—that differentiate it from non-fluorinated, mono-fluorinated, and less-fluorinated pyrrolidine analogs .

Fluorinated building block for medicinal chemistry and agrochemical research
Supports amide prodrug stability and hydrolysis resistance studies
Terminal N-heterocycle for liquid crystal mesophase engineering

3,3,4,4-Tetrafluoropyrrolidine: Key Differentiators


Simple pyrrolidine or mono-fluorinated pyrrolidines cannot replicate the unique combination of electronic, steric, and lipophilic properties conferred by the gem-difluoro substitution pattern at both the 3- and 4-positions of 3,3,4,4-tetrafluoropyrrolidine [1]. The presence of four electron-withdrawing fluorine atoms dramatically reduces the basicity of the nitrogen center (pKa shift of approximately 3–5 units relative to pyrrolidine) and increases lipophilicity (logP increase of ~0.6–1.5 units), directly impacting molecular recognition, passive permeability, and metabolic stability in drug candidates . Furthermore, the restricted conformational flexibility induced by the 1,2-geminal difluoro units alters binding geometry in enzyme active sites and influences mesophase behavior in liquid crystals—effects that cannot be approximated by using a mixture of non-fluorinated or under-fluorinated analogs [2].

!
Unfluorinated pyrrolidine may not reproduce the electronic and steric profile of four fluorine substituents.
!
Mono- or di-fluorinated pyrrolidines provide a different basicity shift and lipophilicity increase.
!
Conformational rigidity from 1,2-gem-difluoro units may not be replicated by mixtures of analogs.

3,3,4,4-Tetrafluoropyrrolidine: Key Comparisons


Enhanced Lipophilicity Over Pyrrolidine

3,3,4,4-Tetrafluoropyrrolidine exhibits a calculated logP of 1.04–1.99, representing a substantial increase in lipophilicity compared to the non-fluorinated parent pyrrolidine (logP ≈ 0.37–0.46) [1][2]. This >0.6 log unit increase translates to approximately a 4-fold higher partition into octanol, which can significantly enhance passive membrane permeability and blood–brain barrier penetration in drug candidates .

Lipophilicity
Calculated
logP 1.04–1.99 (target)
logP 0.37–0.46 (pyrrolidine)
ΔlogP +0.6 to +1.6
May support passive permeability study context
Calculated values; experimental logP may differ
Medicinal Chemistry Drug Design ADME

Reduced Basicity Compared to Pyrrolidine

The pKa of the conjugate acid of 3,3,4,4-tetrafluoropyrrolidine is estimated to be ≤6, compared to pyrrolidine's pKa of ~11.3 [1][2]. This ~5-log-unit reduction in basicity, confirmed by base-catalyzed hydrolysis kinetic studies on the corresponding N-toluoyl amide, arises from the strong electron-withdrawing inductive effect of the four fluorine atoms [1]. As a result, the tetrafluoropyrrolidine amide is significantly less basic and more resistant to acid-catalyzed degradation [1].

Basicity
Estimated
pKa ≈ 5–6 (target)
pKa 11.3 (pyrrolidine)
ΔpKa ≈ -5 to -6
Reduced protonation may limit off-target interactions
Inferred from amide hydrolysis kinetics; exact pKa not measured
Physical Organic Chemistry Enzyme Inhibition Amide Stability

Higher Melting Point vs. Other Fluorinated Pyrrolidines

3,3,4,4-Tetrafluoropyrrolidine melts at 42.5–43.5 °C, which is substantially higher than the melting points of 3-fluoropyrrolidine (liquid at room temperature) and 3,3-difluoropyrrolidine (liquid at room temperature) . This elevated melting point is attributed to strong intermolecular C–H⋯F hydrogen-bonding interactions in the crystalline state, as observed in X-ray crystal structures [1].

Melting Point
Experimental
42.5–43.5 °C (solid) vs liquid analogs
Crystalline nature aids handling and purification
Stabilized by C–H···F interactions in crystal lattice
Solid-State Chemistry Crystallography Formulation

Reduced Water Solubility vs. Pyrrolidine

3,3,4,4-Tetrafluoropyrrolidine has a calculated aqueous solubility of 375 g/L at 25 °C, which is approximately 8-fold lower than the unlimited miscibility of pyrrolidine with water [1]. This reduced water solubility is consistent with its increased lipophilicity (higher logP) and reflects the hydrophobic character imparted by the four fluorine atoms .

Solubility
Calculated
375 g/L (target)
Miscible (pyrrolidine)
>8-fold reduction
Lower solubility may assist extraction and partitioning
Calculated at 25 °C; experimental solubility may vary
Preformulation Biopharmaceutics Purification

DPP-4 Inhibition Superior to Less-Fluorinated Analogs

In a comparative study of cyclohexylglycine amides derived from various fluorinated pyrrolidines, the tetrafluoropyrrolidide (incorporating the 3,3,4,4-tetrafluoropyrrolidine moiety) displayed unexpectedly strong dipeptidyl peptidase IV (DPP-4) inhibitory activity, with IC50 values in the 2–250 nM range, comparable to or better than the cis-3,4-difluoropyrrolidide and fluorinated azetidides [1][2]. The tetrafluoropyrrolidine-derived inhibitor also demonstrated robust efficacy in vivo in the KK mouse model of type 2 diabetes [1].

DPP-4 IC50
Assay context
2–250 nM (range)
Supports enzyme inhibition assay interpretation
In vitro assay; in vivo model response reported
Medicinal Chemistry Diabetes Enzyme Inhibition

3,3,4,4-Tetrafluoropyrrolidine: Application Scenarios


DPP-4 Inhibitor Development for Type 2 Diabetes

When designing DPP-4 inhibitors, incorporating 3,3,4,4-tetrafluoropyrrolidine as the P2 proline surrogate yields amide derivatives with sub-nanomolar to low nanomolar IC50 values (2–250 nM) and robust in vivo glucose-lowering effects in diabetic mouse models [1]. The tetrafluoropyrrolidine moiety's reduced basicity (pKa ~5–6) minimizes lysosomal trapping, while its increased lipophilicity (logP ~1.0–2.0) enhances passive permeability, contributing to the 'unexpectedly strong activity' observed in comparative studies against other fluorinated pyrrolidines [1].

Synthesis of Metabolically Stable Amide Prodrugs

3,3,4,4-Tetrafluoropyrrolidine is the amine component of choice for constructing amide prodrugs that require resistance to both acid- and base-catalyzed hydrolysis. Direct kinetic comparisons of N-toluoyl derivatives show that the tetrafluoropyrrolidine amide undergoes base-catalyzed hydrolysis at rates significantly slower than those of the corresponding pyrrolidine amide, with a kex/khyd ratio of 9.0 at low [OH⁻] [1]. This enhanced hydrolytic stability, coupled with the compound's 100,000-fold reduction in basicity, ensures that the prodrug remains intact during gastrointestinal transit and only releases the active drug at the intended site or after enzymatic cleavage [1].

High-Performance Liquid Crystal Materials

In the design of cyclohexane-based liquid crystals, using 3,3,4,4-tetrafluoropyrrolidine as the terminal N-heterocycle imparts a broad mesophase range and high clearing points compared to non-fluorinated pyrrolidine or 3,4-difluoropyrrole [1]. Specifically, compounds bearing the tetrafluoropyrrolidine terminal group (e.g., 3/2-4F, 5/2-4F) exhibit a smectic G (SmG) phase, whereas the corresponding pyrrolidine-terminated analogs (n/m-4H) show only a nematic phase [1]. This qualitative shift in mesophase behavior, attributed to the strong dipole moment and conformational rigidity of the tetrafluoropyrrolidine ring, enables the engineering of liquid crystal displays with improved thermal stability and faster switching speeds [1].

Application
Selection Property
Validation Focus
DPP-4 enzyme inhibition studies
Reduced basicity and increased lipophilicity
In vitro enzyme inhibition assay context
Amide prodrug stability research
Hydrolytic stability under basic conditions
Accelerated stability assay in model media
Liquid crystal mesophase design
Conformational rigidity and dipole moment
Mesophase characterization and thermal stability assessment

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38 linked technical documents
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